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Compound of Interest

Compound Name: (3R)-3-azidobutanoicacid

Cat. No.: B15310366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for (3R)-3-azidobutanoic acid, a chiral building block of interest in medicinal chemistry and drug

development. Due to the limited availability of published experimental spectra for this specific

molecule, this document presents predicted data based on the analysis of analogous

compounds and established principles of spectroscopy. It also outlines detailed experimental

protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for (3R)-3-

azidobutanoic acid. These values are derived from typical ranges for the functional groups

present in the molecule and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for (3R)-3-Azidobutanoic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.35 Doublet 3H -CH₃

~2.60 Doublet of Doublets 2H -CH₂-COOH

~4.00 Multiplet 1H -CH(N₃)-

>10 (broad) Singlet 1H -COOH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (3R)-3-Azidobutanoic Acid

Chemical Shift (δ) ppm Assignment

~20 -CH₃

~40 -CH₂-COOH

~55 -CH(N₃)-

~175 -COOH

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data for (3R)-3-Azidobutanoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

~2100 Strong N₃ asymmetric stretch

1710 Strong C=O stretch (carboxylic acid)

2500-3300 Broad O-H stretch (carboxylic acid)

2850-3000 Medium C-H stretch (aliphatic)

1210-1320 Medium C-O stretch (carboxylic acid)

1400-1440 Medium O-H bend (carboxylic acid)
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Table 4: Predicted Mass Spectrometry Data for (3R)-3-Azidobutanoic Acid

m/z Interpretation

129.05 [M]⁺ (Molecular Ion)

101.06 [M - N₂]⁺

84.04 [M - COOH]⁺

72.04 [M - N₃ - H]⁺

45.02 [COOH]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:

Sample Preparation: Dissolve approximately 5-10 mg of (3R)-3-azidobutanoic acid in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.
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Spectral Width: 0-16 ppm.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at

0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectrum Acquisition:

Sample Preparation: Place a small drop of neat (3R)-3-azidobutanoic acid directly onto the

ATR crystal (e.g., diamond or germanium). If the sample is a solid, apply a small amount of

the solid onto the crystal and apply pressure using the instrument's anvil.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-

reflection ATR accessory.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background Correction: Record a background spectrum of the clean, empty ATR crystal prior

to sample analysis. This background will be automatically subtracted from the sample
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spectrum.

Data Processing: The resulting spectrum will be displayed in terms of transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrum Acquisition:

Sample Introduction: Introduce a dilute solution of (3R)-3-azidobutanoic acid in a volatile

organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if

sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Instrument: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight

analyzer).

Parameters:

Ionization Energy: 70 eV.

Source Temperature: 150-250 °C.

Mass Range: m/z 30-200.

Data Acquisition: Acquire the mass spectrum in full scan mode.

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern

to elucidate the structure. Common losses for carboxylic acids include the loss of the

carboxylic acid group ([M-COOH]⁺) and for azides, the loss of a nitrogen molecule ([M-N₂]⁺).

[1]

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a

novel compound such as (3R)-3-azidobutanoic acid.
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Caption: Workflow for Spectroscopic Characterization.
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Caption: Predicted MS Fragmentation Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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